4-o-ガロイルベルゲニン

概要

説明

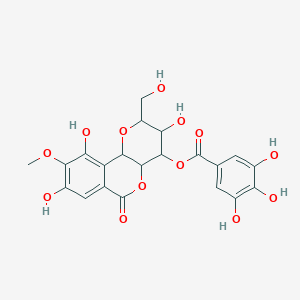

4-O-Galloylbergenin is a derivative of bergenin, a glycosidic derivative of trihydroxybenzoic acid. Bergenin was first discovered in 1880 from the rhizomes of the medicinal plant Bergenia crassifolia. 4-O-Galloylbergenin has garnered attention due to its various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties .

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its antitumor, antiviral, and antibacterial activities.

Industry: Potential use in the development of pharmaceuticals and nutraceuticals

作用機序

Target of Action

4-O-Galloylbergenin is a bergenin derivative that can be isolated from the rhizome of Ardisia gigantifolia . The primary targets of 4-O-Galloylbergenin include superoxide dismutase (SOD) and xanthine oxidase (XOD) . These enzymes play crucial roles in the body’s antioxidant defense system and uric acid metabolism, respectively.

Mode of Action

4-O-Galloylbergenin interacts with its targets, SOD and XOD, to exert its pharmacological effects . By binding to these enzymes, it can enhance the body’s antioxidant defense system and regulate uric acid metabolism, thereby exhibiting potential antioxidant and anti-hyperuricemic activities .

Biochemical Pathways

It is known to interact with sod and xod, which are involved in the body’s antioxidant defense system and uric acid metabolism . Its interaction with these enzymes suggests that it may affect related biochemical pathways, leading to its antioxidant and anti-hyperuricemic effects.

Pharmacokinetics

Bergenin, a related compound, is known to have poor solubility, lower oral bioavailability, shorter half-life, and more intestinal ph degradation (ph 68 or above) . These properties could potentially influence the bioavailability and efficacy of 4-O-Galloylbergenin.

Result of Action

The molecular and cellular effects of 4-O-Galloylbergenin’s action are largely related to its antioxidant and anti-hyperuricemic activities . By interacting with SOD and XOD, it can enhance the body’s antioxidant defense system and regulate uric acid metabolism . These actions can potentially lead to a reduction in oxidative stress and uric acid levels in the body.

準備方法

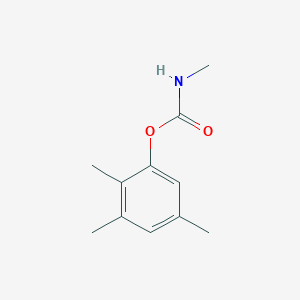

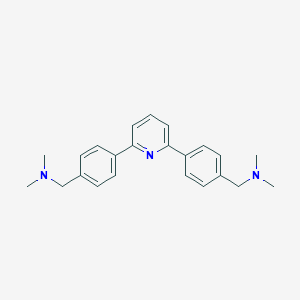

Synthetic Routes and Reaction Conditions: 4-O-Galloylbergenin can be synthesized through the esterification of bergenin with gallic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of 4-O-Galloylbergenin involves the extraction of bergenin from plant sources such as Bergenia crassifolia, followed by chemical modification. The process includes the isolation of bergenin using solvents like methanol or ethanol, followed by esterification with gallic acid under controlled conditions .

化学反応の分析

Types of Reactions: 4-O-Galloylbergenin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it to its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the galloyl moiety.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .

類似化合物との比較

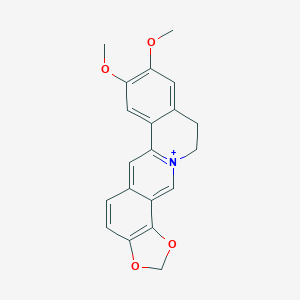

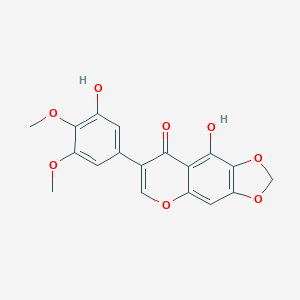

4-O-Galloylbergenin is unique compared to other similar compounds due to its specific galloyl moiety, which enhances its pharmacological properties. Similar compounds include:

11-O-Galloylbergenin: Another galloyl derivative with similar but distinct biological activities.

Bergenin: The parent compound with a broader range of pharmacological effects.

4,11-Di-O-Galloylbergenin: A derivative with multiple galloyl groups, offering enhanced bioactivity.

特性

IUPAC Name |

[3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSHSFQTWCKTFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 4-O-Galloylbergenin and where is it found?

A1: 4-O-Galloylbergenin is a bergenin derivative, a type of chemical compound often found in plants. It has been isolated from various plant species, including Ardisia gigantifolia, Mallotus philippensis, Bergenia scopulosa, and Astilbe chinensis. [, , , , ]

Q2: What are the notable structural characteristics of 4-O-Galloylbergenin?

A2: While the provided abstracts don't delve into the detailed spectroscopic data, they do highlight that 4-O-Galloylbergenin is a bergenin derivative. This means it shares the core structure of bergenin but with a galloyl group attached to the 4-position oxygen atom. Further research into spectral databases and publications focusing on its structural elucidation would be needed for a comprehensive understanding of its molecular formula, weight, and spectroscopic properties.

Q3: Has 4-O-Galloylbergenin been isolated from Astilbe chinensis before?

A3: The isolation of 4-O-Galloylbergenin from Astilbe chinensis is considered a novel finding. [] This suggests further investigation into the phytochemical profile of this plant species could be worthwhile.

Q4: What are the potential applications of 4-O-Galloylbergenin based on current research?

A4: While the provided research papers primarily focus on the isolation and identification of 4-O-Galloylbergenin, some hint at potential applications:

- Antioxidant Activity: Research suggests that 4-O-Galloylbergenin, along with other bergenin derivatives like 11-O-Galloylbergenin, exhibits significant antioxidant activity in DPPH radical scavenging assays. [, ] This finding indicates a potential use in combating oxidative stress.

- Anti-hyperuricemic Activity: While not directly studied for 4-O-Galloylbergenin, closely related compounds like 11-O-Galloylbergenin have been identified as potential xanthine oxidase (XOD) ligands through bio-affinity ultrafiltration methods. [] Since XOD plays a key role in uric acid production, this suggests a possible research avenue for exploring the anti-hyperuricemic properties of 4-O-Galloylbergenin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)